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Compound of Interest

Compound Name: 1-O-Methyljatamanin D

Cat. No.: B15592353

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-O-Methyljatamanin D is an iridoid natural product isolated from the herbs of Valeriana
jatamansi.[1] As a member of the iridoid class, it represents a valuable target for spectroscopic
analysis to elucidate its precise chemical structure and to develop analytical methods for its
guantification in complex mixtures. This document provides detailed application notes and
standardized protocols for the comprehensive analysis of 1-O-Methyljatamanin D and related
compounds using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While specific spectral data for 1-O-Methyljatamanin D is not publicly available, this guide
outlines the expected spectral characteristics based on its chemical class and provides robust
methodologies for its structural determination and analysis.

Predicted Compound Information

Based on available information for 1-O-Methyljatamanin D and its parent compound,
Jatamanin D, the following properties are predicted:
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Property Value Source

Compound Name 1-O-Methyljatamanin D MedchemExpress[1]

Calculated from Jatamanin D

Molecular Formula C11H1604

(C10H1404) + CH2
Molecular Weight 212.24 g/mol MedchemExpress[1]
Parent Compound Jatamanin D PubChem
Parent Mol. Formula C10H1404 PubChem|[2]
Parent Mol. Weight 198.22 g/mol PubChem[2]

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete
structure elucidation of novel compounds. A combination of 1D (*H, 13C) and 2D (COSY, HSQC,
HMBC) NMR experiments is essential for assigning all proton and carbon signals and
establishing through-bond connectivities.

General NMR Data for Related Iridoids

The following table summarizes typical *H and 3C NMR chemical shift ranges for key structural
motifs found in iridoid compounds isolated from Valeriana jatamansi. These ranges can be
used as a guide for the analysis of 1-O-Methyljatamanin D.
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Functional Group/Proton
Environment

Typical *H Chemical Shift
(ppm)

Typical **C Chemical Shift
(ppm)

Olefinic Protons 45-75 100 - 150
Acetal Protons (e.g., H-1) 45-55 90 - 105
Protons adjacent to Oxygen 3.5-45 60 - 80
Aliphatic Protons 1.0-25 20 -50
Methyl Protons 0.8-15 10-25
Methoxy Protons (-OCH3) 3.2-38 50 - 60
Carbonyl Carbons 165 - 180

(Ester/Lactone)

Experimental Protocols for NMR Analysis

Sample Preparation:

 Dissolve 5-10 mg of purified 1-O-Methyljatamanin D in approximately 0.5 mL of a suitable

deuterated solvent (e.g., CDCls, Methanol-d4, Acetone-ds).

e Transfer the solution to a 5 mm NMR tube.

1D NMR Spectroscopy:

constants, and integration of all proton signals.

'H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling

13C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all

carbon atoms. A DEPT-135 experiment can be used to differentiate between CH, CHz, and

CHs groups.

2D NMR Spectroscopy:

e COSY (Correlation Spectroscopy): This experiment identifies proton-proton (*H-tH) spin-spin

coupling networks, revealing adjacent protons.
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e HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly

bonded proton and carbon atoms (*H-13C), allowing for the assignment of carbons bearing

protons.

 HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range

correlations (typically 2-3 bonds) between protons and carbons, which is crucial for

connecting different spin systems and identifying quaternary carbons.

o NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that

are close in space, providing information about the stereochemistry of the molecule.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental

composition of a compound, as well as providing structural information through fragmentation

analysis.

Expected Mass Spectrometry Data for 1-O-

Methyljatamanin D

lon Type Expected m/z

Notes

[M+H]* 213.1070

Calculated for C11H170a4*.
High-resolution mass
spectrometry (HRMS) is
required to confirm the

elemental composition.

[M+Na]* 235.0890

Calculated for C11H1604Na™*.
Often observed in electrospray

ionization (ESI).

Fragment lons Varies

Fragmentation will depend on
the ionization technique and
collision energy. Common
losses for iridoids include H20,

CO, and side chains.
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Experimental Protocol for LC-MS Analysis

Instrumentation:

» A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid
chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap)
with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Column: A C18 reversed-phase column is typically suitable for the separation of iridoids.

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically
containing 0.1% formic acid to promote ionization.

Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for analytical scale).

Injection Volume: 1-10 L.

Mass Spectrometry Conditions:

 lonization Mode: Positive ESI is generally effective for iridoids.

e Scan Range: A broad scan range (e.g., m/z 50-500) should be used for initial analysis.

o MS/MS Analysis: Data-dependent acquisition should be employed to trigger fragmentation of
the most intense ions to obtain structural information.

Visualizations
Experimental Workflow for Structural Elucidation
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Caption: Workflow for the isolation and structural elucidation of 1-O-Methyljatamanin D.

Logical Relationship in Mass Spectrometry
Fragmentation

Precursor lon

[M+H]*
m/z 213.1070

- H20 - CHsOH
/ Product Ions \
[M+H - H20]* [M+H - CH3OH]*
m/z 195.0965 m/z 181.0808

Further Fragments
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Caption: Hypothetical fragmentation pathway for 1-O-Methyljatamanin D in MS/MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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